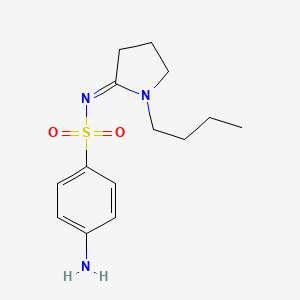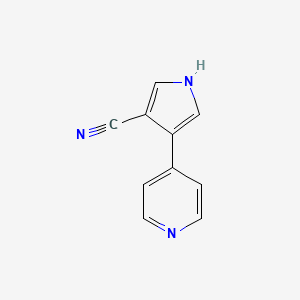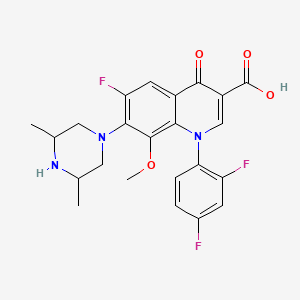
7-Chloro-4-(1-methylhydrazinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(1-methylhydrazinyl)quinoline is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-methylhydrazinyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with methylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction conditions often include heating the mixture to reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
7-Chloro-4-(1-methylhydrazinyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro or hydrazinyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
7-Chloro-4-(1-methylhydrazinyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Chloro-4-(1-methylhydrazinyl)quinoline involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .
類似化合物との比較
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
4,7-Dichloroquinoline: A precursor in the synthesis of various quinoline derivatives.
7-Chloro-4-hydrazinoquinoline: Used in the preparation of Schiff base hydrazone ligands
Uniqueness
7-Chloro-4-(1-methylhydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group enhances its reactivity and potential for forming various derivatives with significant biological activities .
特性
CAS番号 |
51708-15-7 |
|---|---|
分子式 |
C10H10ClN3 |
分子量 |
207.66 g/mol |
IUPAC名 |
1-(7-chloroquinolin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C10H10ClN3/c1-14(12)10-4-5-13-9-6-7(11)2-3-8(9)10/h2-6H,12H2,1H3 |
InChIキー |
HGGBWXLTZQVJSF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C2C=CC(=CC2=NC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
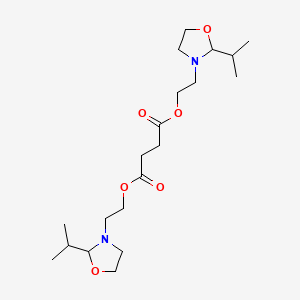
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
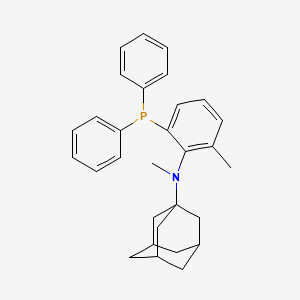
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
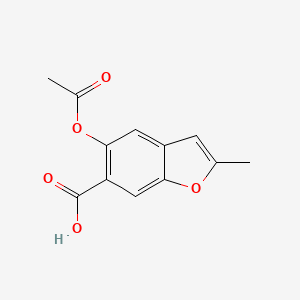
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
